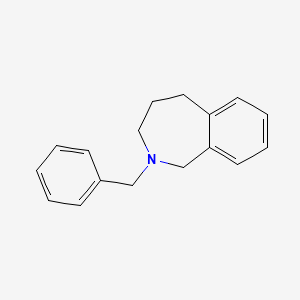
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound consists of a seven-membered azepine ring fused with a benzene ring, and it has a phenylmethyl substituent at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with acylation using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid . Another method includes the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, some benzazepine derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another benzazepine derivative with similar structural features.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: A compound with a methano bridge in the azepine ring.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: A benzazepine derivative with a carbonyl group at the second position.
Uniqueness
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of a phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
54311-89-6 |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-benzyl-1,3,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C17H19N/c1-2-7-15(8-3-1)13-18-12-6-11-16-9-4-5-10-17(16)14-18/h1-5,7-10H,6,11-14H2 |
Clave InChI |
NTKSCRDSGUPFJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CN(C1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


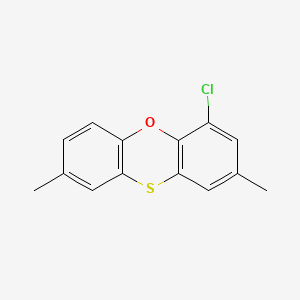

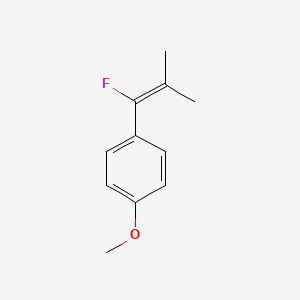


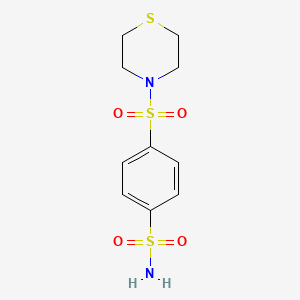


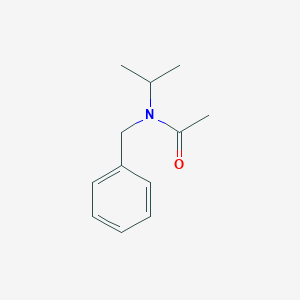

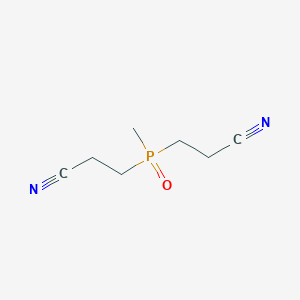
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)

